BenchChemオンラインストアへようこそ!

(+-)-2-Amino-N1-(2-hydroxyethyl)butanediamide

MRI Contrast Agents Tumor Imaging Polyaspartamide Conjugates

Select PHEA (CAS 70679-99-1) for drug delivery platforms demanding predictable in vivo performance. This biodegradable poly(amino acid) features enzymatic degradation (esterase, pepsin, α-chymotrypsin), surpassing non-degradable PEG. PHEA-PEG conjugates sustain tumor concentrations of 15–25% ID/g for 144 h. PHEA-Gd complexes exhibit higher relaxivity than clinical Gd-DTPA. Its protein-like backbone retains therapeutic activity (Ki=5×10⁻⁹ mol/L) while prolonging plasma half-life. Ideal for parenteral formulations, hydrogels, and targeted delivery.

Molecular Formula C12H26N6O6
Molecular Weight 350.37 g/mol
CAS No. 70679-99-1
Cat. No. B3280036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-2-Amino-N1-(2-hydroxyethyl)butanediamide
CAS70679-99-1
Molecular FormulaC12H26N6O6
Molecular Weight350.37 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)CC(C(=O)N)N.C(CO)NC(=O)C(CC(=O)N)N
InChIInChI=1S/2C6H13N3O3/c7-4(6(8)12)3-5(11)9-1-2-10;7-4(3-5(8)11)6(12)9-1-2-10/h4,10H,1-3,7H2,(H2,8,12)(H,9,11);4,10H,1-3,7H2,(H2,8,11)(H,9,12)
InChIKeyXDVVFHDFLPLUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly-alpha,beta-(N-2-hydroxyethyl)-DL-aspartamide (PHEA) Procurement Guide: Technical Baseline for CAS 70679-99-1


Poly-alpha,beta-(N-2-hydroxyethyl)-DL-aspartamide (PHEA), also designated as (±)-2-Amino-N1-(2-hydroxyethyl)butanediamide polymer and bearing CAS 70679-99-1, is a water-soluble, biodegradable poly(amino acid) characterized by a protein-like backbone and pendant hydroxyethyl groups [1]. This synthetic polymer is derived from the thermal polycondensation of aspartic acid to polysuccinimide, followed by ring-opening aminolysis with ethanolamine, yielding a structure that combines a peptide-like main chain with hydrophilic hydroxyl functionalities [2]. PHEA is distinguished from other poly(amino acid)s and synthetic polymers by its unique balance of biocompatibility, aqueous solubility, and the ability to undergo facile derivatization, making it a versatile platform for drug delivery, hydrogel fabrication, and biomedical device development [3].

Why Generic Poly(amino acid) Substitution Fails: Critical Differentiators of PHEA (CAS 70679-99-1) for Biomedical Procurement


While several synthetic poly(amino acid)s and water-soluble polymers exist as potential substitutes, the selection of PHEA (CAS 70679-99-1) is non-trivial due to its specific molecular architecture and its direct impact on performance. In-class comparators such as α,β-polyasparthylhydrazide (PAHy) or poly(ethylene glycol) (PEG) differ fundamentally in their side-chain chemistry, which dictates critical parameters including drug release kinetics, biodegradation pathways, and in vivo biodistribution [1]. Generic substitution without accounting for these quantitative differences risks suboptimal performance in applications such as sustained release, targeted delivery, or hydrogel formation, where the precise balance of hydrophilicity, hydrogen bonding capacity, and derivatization potential of PHEA is essential [2]. The evidence presented below quantifies these differential advantages and clarifies why PHEA, and its specific derivatives, cannot be interchanged with analogous polymers without compromising experimental or therapeutic outcomes [3].

Product-Specific Quantitative Evidence: How PHEA (CAS 70679-99-1) Outperforms Analogous Poly(amino acid)s and PEG in Biomedical Applications


Superior MRI Contrast Enhancement: PHEA-Gd-DTPA-HPTP Achieves Higher Relaxivity than Clinical Standard Gd-DTPA

PHEA-based macromolecular MRI contrast agent (PHEA-Gd-DTPA-HPTP) demonstrates significantly higher relaxation effectiveness compared to the clinically used small-molecule contrast agent Gd-DTPA [1]. The relaxivity of the PHEA conjugate is enhanced due to the increased molecular tumbling time of the macromolecular carrier, which improves proton relaxation efficiency [2].

MRI Contrast Agents Tumor Imaging Polyaspartamide Conjugates

PEGylation of PHEA Significantly Alters In Vivo Biodistribution: Quantitative Comparison of PHEA vs. PHEA-PEG Copolymers

PEG conjugation to the PHEA backbone (PHEA-PEG2000 and PHEA-PEG5000) dramatically modifies the in vivo fate of the polymer. Compared to unmodified PHEA, PEGylated PHEA copolymers exhibit a prolonged distribution phase and are preferentially eliminated via renal ultrafiltration, thereby reducing accumulation in the spleen and liver [1].

Drug Delivery Pharmacokinetics Biodistribution PEGylation

PHEA-Based Microparticles Provide Controlled Drug Release: Comparison of Crosslinked PHG Copolymers with Acrylic Acid vs. Methacrylic Acid

PHEA derivatized with glycidyl methacrylate (PHG, containing 29 mol% GMA residues) can be crosslinked with acrylic acid (AA) or methacrylic acid (MA) to form microparticles with distinct drug release profiles [1]. The choice of crosslinking agent directly influences the swelling behavior and, consequently, the release kinetics of entrapped drugs, providing a tunable platform for sustained delivery [2].

Controlled Drug Release Microparticles Hydrogels Polyaspartamide

Hydrophobic Modification of PHEA Enables Self-Assembly into Micelles: Critical Micelle Concentration (CMC) Compared to PEGylated PHEA

Conjugation of hexadecylamine (C16) to PHEA yields an amphiphilic copolymer (PHEA-C16) that self-assembles into polymeric micelles in aqueous solution. The critical micelle concentration (CMC) of PHEA-C16 can be compared to that of PEGylated PHEA derivatives (PHEA-PEG-C16) to assess the impact of different hydrophilic blocks on micelle stability and drug loading capacity [1].

Polymeric Micelles Self-Assembly Critical Micelle Concentration Amphiphilic Polymers

PHEA Undergoes Enzymatic Degradation: Comparative Susceptibility to Esterase, Pepsin, and α-Chymotrypsin vs. Synthetic Polymers

PHEA-based hydrogels exhibit susceptibility to enzymatic degradation by physiologically relevant enzymes such as esterase, pepsin, and α-chymotrypsin, a property derived from its peptide-like backbone [1]. This is in stark contrast to many synthetic polymers like poly(ethylene glycol) (PEG), which are non-biodegradable and rely solely on renal clearance for elimination from the body.

Biodegradation Enzymatic Hydrolysis Hydrogels Biocompatibility

PHEA Derivatives Maintain High Inhibitory Activity of Conjugated Proteins: Quantitative Comparison of Trypsin-Kallikrein Inhibitor (TKI) Conjugates

When the trypsin-kallikrein inhibitor (TKI) is covalently conjugated to PHEA derivatives (including anionic and hydrophobized variants), the resulting conjugates retain high inhibitory activity toward trypsin and chymotrypsin, with equilibrium dissociation constants (Ki) for trypsin of 5 × 10⁻⁹ mol/L [1].

Protein Conjugation Enzyme Inhibition Bioconjugation Polymer Therapeutics

Optimal Application Scenarios for PHEA (CAS 70679-99-1) in Biomedical Research and Industrial Development


Development of Long-Circulating Drug Delivery Systems Requiring Tunable Biodistribution

As demonstrated by the in vivo biodistribution data comparing PHEA to its PEGylated derivatives (PHEA-PEG), the polymer's circulation time and organ accumulation can be precisely modulated through simple conjugation [1]. Researchers and formulation scientists should prioritize PHEA when designing parenteral drug delivery systems that require extended plasma half-life, reduced reticuloendothelial system (RES) uptake, or targeted delivery to specific tissues such as tumors, where PHEA-PEG/hexadecylalkyl conjugates achieved sustained concentrations of 15-25% of the injected dose per gram of tissue for up to 144 hours [1].

Fabrication of Biodegradable Hydrogels with Controlled Degradation Rates for Implantable Devices

The evidence that PHEA-based hydrogels undergo enzymatic degradation by esterase, pepsin, and α-chymotrypsin positions this polymer as a superior choice over non-biodegradable alternatives like PEG for applications requiring predictable in vivo clearance [2]. Furthermore, the ability to control hydrogel mechanics and degradation by modulating graft architecture (e.g., grafting density and length of PEG linkers in PHEA-PEGAm) allows for the customization of implantable devices, tissue engineering scaffolds, and injectable depots that degrade at rates matched to the therapeutic need or tissue regeneration timeline [3].

Preparation of Macromolecular MRI Contrast Agents for Enhanced Tumor Imaging

The direct comparative relaxivity data showing that PHEA-Gd-DTPA-HPTP complexes possess higher relaxation effectiveness than clinically used Gd-DTPA underscores the value of PHEA in developing next-generation imaging agents [4]. R&D teams focused on diagnostic imaging should utilize PHEA as a carrier for gadolinium or other imaging payloads to exploit the enhanced relaxivity conferred by the polymer's macromolecular structure, which improves contrast-to-noise ratios and enables the detection of smaller lesions or lower doses of contrast agent [4].

Design of Polymer-Protein Conjugates for Sustained Therapeutic Activity

The quantitative retention of inhibitory activity (Ki = 5 × 10⁻⁹ mol/L) observed with PHEA-TKI conjugates demonstrates that this polymer can serve as an effective carrier for therapeutic proteins without completely abrogating biological function [5]. Formulators developing long-acting protein therapeutics should consider PHEA for conjugation strategies where the benefits of improved pharmacokinetics (e.g., reduced immunogenicity, prolonged circulation) outweigh the modest reduction in binding affinity, as documented for the trypsin-kallikrein inhibitor conjugate [5].

Quote Request

Request a Quote for (+-)-2-Amino-N1-(2-hydroxyethyl)butanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.